molecular formula C21H46AlLiO3 B8253461 Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride

Cat. No. B8253461
M. Wt: 380.5 g/mol
InChI Key: FXBRQZDWJRAIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is a useful research compound. Its molecular formula is C21H46AlLiO3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Reduction of Ketones

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride demonstrates significant potential in the selective reduction of various cyclic, bicyclic, and open-chain Cram type ketones. This has been exemplified by Boireau, Deberly, and Toneva (1993), who synthesized a highly hindered lithium trialkoxyaluminum hydride variant for this purpose, achieving quantitative and highly stereoselective reduction outcomes (Boireau, Deberly, & Toneva, 1993).

Potential in Electrolyte Application

Research by Tsujioka et al. (2004) indicates that lithium salts of tris- and tetrakis(polyfluoroalkoxy)aluminate superweak anions, similar in composition, could serve as potential electrolytes in primary and secondary lithium batteries. Their study showcases the conductivity and electrochemical stabilities of these compounds, highlighting their suitability for battery applications (Tsujioka, Nolan, Takase, Fauber, & Strauss, 2004).

Synthesis of Protected Aspartyl and Glutamyl Aldehyde Derivatives

Paris et al. (1998) have demonstrated that lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be effectively used in the reduction of Weinreb amide derivatives into corresponding aldehydes. This facilitates the synthesis of N- and side chain protected aspartyl and glutamyl aldehyde derivatives, contributing significantly to peptide and pseudopeptide syntheses (Paris, Pothion, Heitz, Martinez, & Fehrentz, 1998).

Li-Ion Conductivity in Electrolytes

Sun et al. (2002) explored the use of tris[2H-hexafluoroisopropyl) borate in lithium battery electrolytes, finding significant conductivity enhancement in lithium salts. While not directly lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride, this study reflects the potential of lithium-containing compounds in improving the performance of battery electrolytes (Sun, Lee, Yang, & Mcbreen, 2002).

Application in Lithium Battery Technology

Mukherjee et al. (2016) discuss the use of light alkali metal hydridotriphenylborates, including lithium variants, as catalysts for chemoselective hydroboration of aldehydes and ketones. Their findings indicate the potential application of these compounds in enhancing lithium battery technology (Mukherjee, Osseili, Spaniol, & Okuda, 2016).

properties

IUPAC Name

lithium;tris(3-ethylpentan-3-yloxy)alumanuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H15O.Al.Li.H/c3*1-4-7(8,5-2)6-3;;;/h3*4-6H2,1-3H3;;;/q3*-1;+2;+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBRQZDWJRAIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC(CC)(CC)O[AlH-](OC(CC)(CC)CC)OC(CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46AlLiO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
Reactant of Route 2
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
Reactant of Route 3
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
Reactant of Route 4
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
Reactant of Route 5
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
Reactant of Route 6
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride

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